![molecular formula C16H12N2 B1278822 2,2'-Biindolyl CAS No. 40899-99-8](/img/structure/B1278822.png)
2,2'-Biindolyl
Overview
Description
2,2’-Biindolyl is a natural product found in Arcyria denudata . It has the molecular formula C16H12N2 .
Synthesis Analysis
Several methods have been reported for the synthesis of 2,2’-Biindolyl. One method uses a palladium-catalyzed annulation of a bis(o-iodophenyl)-a,ß-diimine . Another method involves the cobalt-catalyzed cross-dehydrogenative coupling of N-(2-pyridyl) indoles with free indoles .
Molecular Structure Analysis
The molecular structure of 2,2’-Biindolyl consists of two indole rings connected at the 2-position . The molecular weight is 232.28 g/mol .
Chemical Reactions Analysis
2,2’-Biindolyl reacts with aldehydes, such as benzaldehyde, under acidic conditions to afford 10-membered cyclic products . These products readily undergo transannular dehydrogenation reactions .
Physical And Chemical Properties Analysis
2,2’-Biindolyl has a molecular weight of 232.28 g/mol. It has a hydrogen bond donor count of 2 and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 232.100048391 g/mol . The topological polar surface area is 31.6 Ų .
Scientific Research Applications
Synthesis of Bioactive Compounds
2,2’-Biindolyl compounds are integral in synthesizing bioactive molecules. The cyanide-catalyzed imino-Stetter reaction is a key method used to construct the 2,2’-biindolyl scaffold from 2-aminocinnamic acid derivatives and indole-2-carboxaldehydes . This process has been pivotal in synthesizing natural products like arcyriaflavin A, iheyamines A and B, and calothrixin B, which exhibit significant biological activities .
Development of Pharmaceuticals
The unique structural features of 2,2’-Biindolyl alkaloids make them candidates for pharmaceutical development. Their ability to interact with various biological targets allows for the potential creation of novel medications, particularly in the realm of cancer therapy where compounds like arcyriaflavin A have shown promise .
Future Directions
Mechanism of Action
Target of Action
The compound is a biologically active molecule and is known to be involved in various biochemical reactions . .
Mode of Action
It is known that the compound is involved in various chemical reactions, including the copper-catalyzed intermolecular oxidative homocoupling of indoles . This reaction leads to the formation of valuable C3–C3 biindolyl scaffolds . .
Biochemical Pathways
The compound is known to be involved in various chemical reactions, including the copper-catalyzed intermolecular oxidative homocoupling of indoles This reaction is part of a larger biochemical pathway, but the downstream effects of this pathway are not clearly defined
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 2,2’-Biindolyl are not well-studied. These properties are crucial for understanding the bioavailability of the compound. The ADME properties can be predicted using various computational tools , but experimental validation is necessary for accurate determination.
Result of Action
The compound is known to be involved in various chemical reactions, including the copper-catalyzed intermolecular oxidative homocoupling of indoles . This reaction leads to the formation of valuable C3–C3 biindolyl scaffolds . .
properties
IUPAC Name |
2-(1H-indol-2-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-13-11(5-1)9-15(17-13)16-10-12-6-2-4-8-14(12)18-16/h1-10,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBLFXFOMFDJLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452205 | |
Record name | 2,2'-Biindolyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Biindolyl | |
CAS RN |
40899-99-8 | |
Record name | 2,2'-Biindolyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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